![molecular formula C23H21N5O2 B14132265 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile CAS No. 244291-57-4](/img/structure/B14132265.png)
3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is a complex organic compound with the molecular formula C23H21N5O2 and a molecular weight of 399.45 . This compound is characterized by the presence of a diazenyl group (–N=N–) linked to a nitrophenyl group, which is further connected to a phenylethylamino group and a propanenitrile moiety. The compound is known for its vibrant color due to the azo linkage, making it a potential candidate for various applications in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzylamine to form the azo compound. This reaction is carried out in an alkaline medium, usually with sodium hydroxide (NaOH).
Nitrile Formation: The final step involves the reaction of the azo compound with acrylonitrile under basic conditions to introduce the nitrile group, resulting in the formation of 3-[amino]propanenitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamino group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4)
Substitution Reagents: Various nucleophiles depending on the desired substitution product
Major Products Formed
Reduction: Formation of 3-[amino]propanenitrile
Oxidation: Formation of oxidized derivatives at the phenylethylamino group
Substitution: Formation of substituted derivatives at the diazenyl group
Scientific Research Applications
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments due to its vibrant color and stability.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
- 3-[N-benzyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
- 3-[ 4-[(2-chloro-4-nitrophenyl)diazenyl]phenylamino]propanenitrile
Uniqueness
3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is unique due to its specific structural features, such as the combination of a diazenyl group with a nitrophenyl and phenylethylamino moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyes, pigments, and potentially therapeutic agents .
Properties
CAS No. |
244291-57-4 |
|---|---|
Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-[4-[(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H21N5O2/c24-16-4-17-27(18-15-19-5-2-1-3-6-19)22-11-7-20(8-12-22)25-26-21-9-13-23(14-10-21)28(29)30/h1-3,5-14H,4,15,17-18H2 |
InChI Key |
MCQSJZKGLUGINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


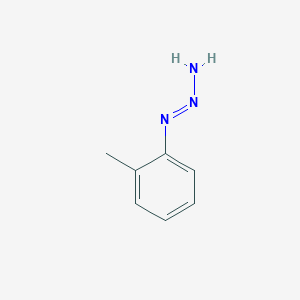
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)
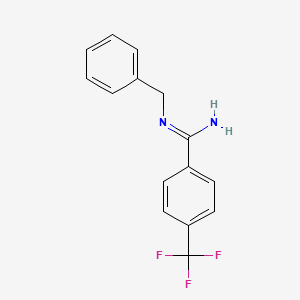
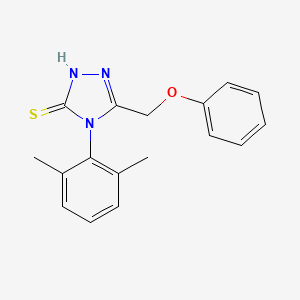

![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)
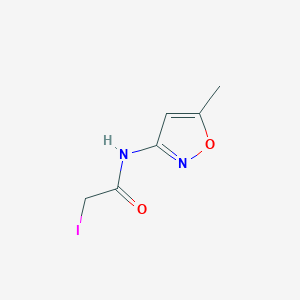
![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
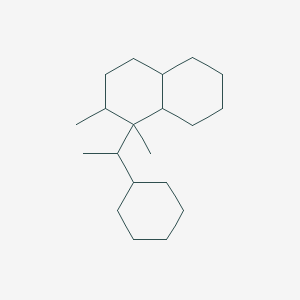
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)


![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
